4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthylmethylene group, an amino group, and a methoxybenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate typically involves a multi-step process. One common method includes the condensation reaction between 1-naphthaldehyde and 4-aminophenyl 4-methoxybenzenesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-Naphthylmethylene)amino)phenyl 4-chlorobenzenesulfonate
- 4-((1-Naphthylmethylene)amino)phenyl 4-nitrobenzenesulfonate
- 4-((1-Naphthylmethylene)amino)phenyl 4-hydroxybenzenesulfonate
Uniqueness
4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
[4-(naphthalen-1-ylmethylideneamino)phenyl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c1-28-21-13-15-23(16-14-21)30(26,27)29-22-11-9-20(10-12-22)25-17-19-7-4-6-18-5-2-3-8-24(18)19/h2-17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVIRAPTVAJNBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.